(3-Bromo-2-fluoro-4-methoxyphenyl)methanol
Overview
Description
(3-Bromo-2-fluoro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient synthetic approach is the combination of Bouveault formylation followed by hydride reduction . This method allows for the telescoping of the two steps, optimizing the overall process.
Industrial Production Methods
Industrial production methods for (3-Bromo-2-fluoro-4-methoxyphenyl)methanol are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, are applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluoro-4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (3-Bromo-2-fluoro-4-methoxyphenyl)aldehyde or (3-Bromo-2-fluoro-4-methoxybenzoic acid).
Scientific Research Applications
(3-Bromo-2-fluoro-4-methoxyphenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluoro-4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. Detailed studies on its mechanism of action are limited, but it is believed to interact with enzymes and receptors in a manner similar to other substituted phenylmethanol derivatives.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-fluoro-2-methoxyphenyl)methanol: Similar structure with different substitution pattern.
2-Bromo-5-fluoro-2-methoxyacetophenone: Another compound with bromine, fluorine, and methoxy groups but with an acetophenone moiety.
Uniqueness
(3-Bromo-2-fluoro-4-methoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-bromo-2-fluoro-4-methoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNZTAUMKZQSGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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